molecular formula C23H18N2O4S B6485463 1-{3-[(benzenesulfonyl)azanidyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}-3,5-dimethyl-1lambda5-pyridin-1-ylium CAS No. 1294000-16-0

1-{3-[(benzenesulfonyl)azanidyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}-3,5-dimethyl-1lambda5-pyridin-1-ylium

Cat. No. B6485463
CAS RN: 1294000-16-0
M. Wt: 418.5 g/mol
InChI Key: IJAJZQUMGJEIJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzenesulfonyl group would likely contribute to the overall polarity of the molecule, while the naphthalene and pyridinium rings could participate in aromatic stacking interactions .


Chemical Reactions Analysis

The benzenesulfonyl group in this compound could potentially undergo a variety of reactions, including substitution reactions with amines . The naphthalene ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the benzenesulfonyl group could contribute to the compound’s polarity and solubility .

Future Directions

The study of complex organic compounds like this one is an active area of research in chemistry. Future work could involve studying the synthesis, reactions, and potential applications of this compound .

properties

IUPAC Name

(3Z)-3-(benzenesulfonylimino)-2-(3,5-dimethylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-15-12-16(2)14-25(13-15)21-20(24-30(28,29)17-8-4-3-5-9-17)22(26)18-10-6-7-11-19(18)23(21)27/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAJZQUMGJEIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=CC=C4)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C[N+](=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N\S(=O)(=O)C4=CC=CC=C4)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3,5-Dimethylpyridinium-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide

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